

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1314418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

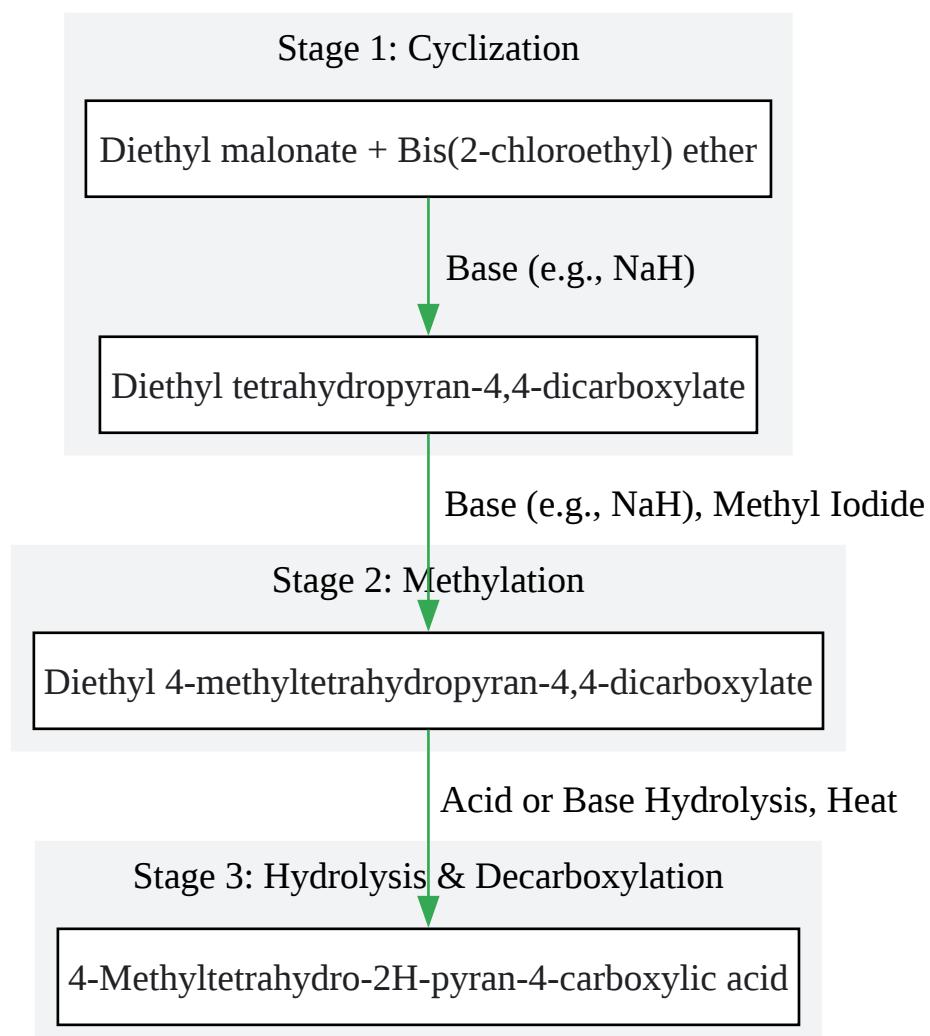
Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound belonging to the tetrahydropyran class. This guide provides a comprehensive overview of its chemical identifiers and a proposed synthetic route, given the absence of published, specific experimental protocols for its synthesis. The information herein is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Identifiers and Properties

A summary of the key identifiers and physicochemical properties for **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** is presented below.

Identifier	Value
CAS Number	233276-38-5 [1] [2]
Molecular Formula	C7H12O3 [1] [2]
Molecular Weight	144.17 g/mol [1] [2]
IUPAC Name	4-methyltetrahydro-2H-pyran-4-carboxylic acid [1]
SMILES	CC1(C(=O)O)CCOCC1 [1]


Proposed Synthetic Pathway

While a specific, documented synthesis for **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** is not readily available in the scientific literature, a plausible multi-step synthetic route can be proposed. This pathway is based on the known synthesis of the parent compound, tetrahydropyran-4-carboxylic acid, with an additional alkylation step to introduce the methyl group at the 4-position.

The proposed synthesis involves a three-stage process:

- Cyclization: Formation of a tetrahydropyran ring with a diethyl dicarboxylate at the 4-position.
- Methylation: Introduction of a methyl group at the 4-position.
- Hydrolysis and Decarboxylation: Conversion of the ester groups to a single carboxylic acid function.

A schematic of this proposed workflow is provided below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Methyltetrahydro-2H-pyran-4-carboxylic acid**.

Detailed Proposed Experimental Protocol

The following is a detailed, theoretical experimental protocol for the synthesis of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** based on established organic chemistry principles.

Stage 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

- **Addition of Diethyl Malonate:** Cool the suspension to 0 °C using an ice bath. Add diethyl malonate dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- **Addition of Bis(2-chloroethyl) ether:** After the addition of diethyl malonate is complete, add bis(2-chloroethyl) ether dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography.

Stage 2: Synthesis of Diethyl 4-methyltetrahydropyran-4,4-dicarboxylate

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified diethyl tetrahydropyran-4,4-dicarboxylate in anhydrous THF.
- **Deprotonation:** Cool the solution to 0 °C and add sodium hydride portion-wise.
- **Methylation:** After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) dropwise.
- **Reaction:** Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting crude diethyl 4-methyltetrahydropyran-4,4-dicarboxylate by vacuum distillation or column chromatography.

Stage 3: Synthesis of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** (Hydrolysis and Decarboxylation)

- Hydrolysis: To the purified diethyl 4-methyltetrahydropyran-4,4-dicarboxylate, add an excess of a strong base solution (e.g., aqueous sodium hydroxide or potassium hydroxide).
- Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC, showing the disappearance of the starting ester).
- Acidification and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2. Gently heat the acidic solution to effect decarboxylation, which is evident by the evolution of carbon dioxide.
- Isolation: After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent.
- Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the final product, **4-Methyltetrahydro-2H-pyran-4-carboxylic acid**, by recrystallization or column chromatography.

Signaling Pathways and Biological Applications

Based on the available search results, there is no specific information detailing the involvement of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** in any signaling pathways or its specific biological activities. While the tetrahydropyran scaffold is present in numerous biologically active compounds, the biological profile of this particular derivative remains to be elucidated.

Conclusion

This technical guide provides the essential identifiers for **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** and outlines a plausible, though not yet experimentally validated, synthetic route. The lack of published data on its synthesis and biological function highlights an opportunity for further research into this compound. The proposed protocol can serve as a foundational methodology for scientists aiming to synthesize and investigate the properties and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyltetrahydro-2H-pyran-4-carboxylic acid 97% | CAS: 233276-38-5 | AChemBlock [achemblock.com]
- 2. 233276-38-5|4-Methyltetrahydro-2H-pyran-4-carboxylic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314418#4-methyltetrahydro-2h-pyran-4-carboxylic-acid-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

